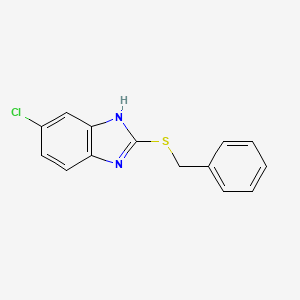

2-(benzylthio)-5-chloro-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-6-chloro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-6-7-12-13(8-11)17-14(16-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNFPBJWQCGQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Reaction Pathways for 2-(benzylthio)-5-chloro-1H-benzimidazole Synthesis

Traditional synthetic routes to this compound typically involve a multi-step process, beginning with the formation of a benzimidazole (B57391) ring, followed by functionalization at the 2-position.

The synthesis of the benzimidazole core is often achieved through the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile. For the target molecule, the key precursor is 4-chloro-1,2-phenylenediamine. The regioselectivity of the cyclization is crucial in determining the final substitution pattern of the benzimidazole ring.

The reaction of 4-chloro-1,2-phenylenediamine with carbon disulfide in the presence of a base is a common method to produce 5-chloro-1H-benzimidazole-2-thiol. This intermediate is pivotal for the subsequent introduction of the benzylthio group.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor | Role in Synthesis |

|---|---|

| 4-chloro-1,2-phenylenediamine | Provides the chlorinated benzene (B151609) ring and the two nitrogen atoms for the imidazole (B134444) ring. |

| Carbon disulfide | Acts as the one-carbon electrophile to form the 2-thiol functionalized benzimidazole. |

| Benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide) | Serves as the source of the benzyl group in the final benzylation step. |

The reaction conditions for the cyclization step are critical to ensure high yields and prevent the formation of side products. The choice of solvent and base can significantly influence the reaction outcome.

Once 5-chloro-1H-benzimidazole-2-thiol is synthesized, the next step is the S-alkylation (benzylation) to introduce the benzylthio group. This is typically achieved by reacting the thiol with a benzyl halide in the presence of a base. academicjournals.orgprepchem.com Optimization of this step involves the careful selection of the base, solvent, and reaction temperature to maximize the yield and purity of the final product. academicjournals.org

Commonly used bases include sodium hydroxide, potassium carbonate, and various organic amines. The choice of solvent can range from polar protic solvents like ethanol to polar aprotic solvents like dimethylformamide (DMF). The reaction is generally carried out at room temperature or with gentle heating. scielo.br

A general procedure involves dissolving 5-chloro-2-mercaptobenzimidazole in a suitable solvent with a base, followed by the addition of a benzyl halide. prepchem.com The reaction mixture is then stirred for a period ranging from a few hours to overnight to ensure complete conversion. academicjournals.orgprepchem.com

Contemporary Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for the synthesis of benzimidazole derivatives. ijarsct.co.insemanticscholar.org These green chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. ijarsct.co.in

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. ijarsct.co.in Solvent-free reaction conditions, often facilitated by grinding or microwave irradiation, have been successfully applied to the synthesis of benzimidazoles. mdpi.comumich.edu These methods not only reduce environmental impact but also often lead to shorter reaction times and higher yields. umich.edunih.gov

The use of water as a green solvent has also been explored for benzimidazole synthesis. mdpi.com Water is non-toxic, inexpensive, and readily available, making it an attractive alternative to traditional organic solvents.

Table 2: Comparison of Conventional and Green Synthetic Methods for Benzimidazole Synthesis

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Solvent | Often uses volatile and toxic organic solvents. | Solvent-free or uses environmentally benign solvents like water or deep eutectic solvents. nih.gov |

| Energy | Typically requires prolonged heating. semanticscholar.org | Can be performed at room temperature or with energy-efficient microwave irradiation. imist.ma |

| Catalyst | May use stoichiometric amounts of hazardous reagents. | Employs catalytic amounts of reusable and non-toxic catalysts. ijarsct.co.in |

| Work-up | Often requires complex purification procedures. | Simpler work-up and product isolation. imist.ma |

| Waste | Generates significant amounts of chemical waste. | Minimizes waste generation. nih.gov |

Deep eutectic solvents (DESs) have also emerged as a green reaction medium for benzimidazole synthesis. nih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than the individual components. They are often biodegradable, non-toxic, and inexpensive. nih.gov

The use of heterogeneous catalysts is another important aspect of green chemistry in benzimidazole synthesis. epa.govresearchgate.netajgreenchem.com Heterogeneous catalysts are in a different phase from the reactants and can be easily separated from the reaction mixture and reused, which reduces waste and cost. researchgate.net

A variety of solid acid catalysts, such as clays, zeolites, and metal oxides, have been employed for the synthesis of benzimidazoles. imist.maresearchgate.netnih.gov These catalysts can promote the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids under mild conditions. nih.gov

Nanoparticles have also been investigated as highly efficient and reusable catalysts for benzimidazole synthesis. nih.govworldscientificnews.comsemanticscholar.org For example, zinc sulfide and zirconia nanoparticles have been shown to effectively catalyze the formation of benzimidazoles with high yields and short reaction times. ajgreenchem.comnih.govworldscientificnews.com The high surface area and unique electronic properties of nanoparticles contribute to their enhanced catalytic activity. nih.gov The reusability of these nanocatalysts has been demonstrated over several cycles without a significant loss of activity. researchgate.netnih.gov

Design and Synthesis of Chemically Modified Analogues

The core structure of this compound serves as a versatile scaffold for the design and synthesis of a wide range of chemically modified analogues. scielo.brnih.govnih.gov These modifications are often aimed at exploring structure-activity relationships for various biological targets.

Modifications can be introduced at several positions of the benzimidazole ring system:

The Benzyl Group: Substitution on the phenyl ring of the benzyl group can be systematically varied to probe the effects of electronic and steric factors. scielo.brnih.gov

The Benzimidazole Core: The chlorine atom at the 5-position can be replaced with other substituents, or additional functional groups can be introduced at other available positions on the benzene ring.

The Imidazole Nitrogen: The N-H of the imidazole ring can be alkylated or acylated to introduce further diversity. nih.gov

The synthesis of these analogues generally follows similar synthetic pathways as the parent compound, with the appropriate modifications made to the starting materials. For instance, substituted benzyl halides can be used in the benzylation step to introduce various functional groups on the benzyl ring. scielo.br Similarly, starting with differently substituted o-phenylenediamines allows for the synthesis of analogues with modifications on the benzimidazole core.

Strategies for Substituent Variation on Benzimidazole and Benzyl Moieties

The primary strategy for synthesizing derivatives of this compound involves the S-alkylation of the corresponding 5-chloro-1H-benzimidazole-2-thiol with a variety of substituted benzyl halides. This versatile reaction allows for the introduction of a wide range of functional groups onto the benzyl ring, thereby enabling a systematic investigation of structure-activity relationships.

Furthermore, modifications can be made to the benzimidazole ring itself. The most common starting material is 4-chloro-o-phenylenediamine, which upon reaction with carbon disulfide or its derivatives, yields the 5-chloro-1H-benzimidazole-2-thiol precursor. Variations in the substitution pattern of the o-phenylenediamine can lead to derivatives with different substituents on the benzimidazole core. For instance, the use of 4-nitro-o-phenylenediamine can lead to the synthesis of 5-nitro-2-(benzylthio)-1H-benzimidazole derivatives researchgate.net.

N-substitution on the benzimidazole ring represents another key strategy for derivatization. The reaction of this compound with various alkyl or aryl halides in the presence of a base affords N-substituted analogs. This approach has been utilized to synthesize a range of 1-substituted derivatives.

A summary of representative synthetic strategies for substituent variation is presented below:

Table 1: Synthetic Strategies for Substituent Variation

| Starting Material | Reagent | Reaction Conditions | Product |

|---|---|---|---|

| 5-chloro-1H-benzimidazole-2-thiol | Substituted benzyl halide | Base (e.g., NaOH, K2CO3), Solvent (e.g., Ethanol, DMF) | 2-(substituted benzylthio)-5-chloro-1H-benzimidazole |

| 4-chloro-o-phenylenediamine | Carbon disulfide | Base | 5-chloro-1H-benzimidazole-2-thiol |

Synthesis of Conjugates and Hybrid Molecules for Enhanced Efficacy

The synthesis of hybrid molecules incorporating the this compound scaffold is a contemporary approach aimed at developing compounds with improved or multi-target biological activities. This strategy involves chemically linking the benzimidazole derivative to another bioactive pharmacophore.

One common approach is the derivatization at the N1-position of the benzimidazole ring. For instance, the nitrogen atom can be functionalized with a linker that is subsequently coupled to another molecule. An example of this is the reaction of 2-(benzylthio)benzimidazole with ethyl chloroacetate (B1199739) to form an ester derivative, which can then be converted to a hydrazide. This hydrazide serves as a key intermediate for the synthesis of various hybrid molecules, such as those containing 1,2,4-triazole (B32235) or thiazolidinone moieties mdpi.com.

Another strategy involves the design of hybrid drugs by integrating the benzimidazole scaffold with other pharmacophoric elements known to interact with specific biological targets. While specific examples for this compound are not extensively documented, the general principle has been applied to the broader benzimidazole class. For example, benzimidazole-based hybrids have been designed to target multiple inflammatory pathways by combining the benzimidazole core with moieties that inhibit enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs) nih.gov. These molecular hybridization strategies aim to create single chemical entities that can modulate multiple targets, potentially leading to enhanced therapeutic effects.

The synthesis of such hybrid molecules often involves multi-step reaction sequences, utilizing a variety of coupling chemistries to link the different pharmacophoric units. The choice of linker and the coupling strategy are crucial for maintaining the desired biological activity of each component of the hybrid molecule.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-chloro-1H-benzimidazole-2-thiol |

| 4-chloro-o-phenylenediamine |

| 5-nitro-2-(benzylthio)-1H-benzimidazole |

| 4-nitro-o-phenylenediamine |

| 2-(benzylthio)benzimidazole |

| Ethyl 2-(benzylthio)benzimidazole acetate |

Advanced Structural Elucidation and Quantum Chemical Investigations

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide a window into the molecular structure, offering detailed information on the connectivity of atoms and the nature of the chemical bonds.

While specific 2D-NMR and solid-state NMR data for 2-(benzylthio)-5-chloro-1H-benzimidazole are not widely published, the expected NMR signature can be reliably predicted from the analysis of its constituent fragments and related benzimidazole (B57391) derivatives. nih.govnih.govbeilstein-journals.org The ¹H and ¹³C NMR spectra are anticipated to show distinct signals corresponding to the three main parts of the molecule: the 5-chlorobenzimidazole (B1584574) core, the benzyl (B1604629) group, and the thioether linkage.

In ¹H NMR spectroscopy, the proton of the N-H group in the benzimidazole ring is expected to appear as a broad singlet at a significant downfield shift, typically above 12 ppm in a solvent like DMSO-d₆. rsc.orgrsc.org The aromatic protons of the benzimidazole ring will exhibit a complex splitting pattern influenced by the chlorine substituent. The proton at the C4 position is expected to be a singlet or a doublet with a small coupling constant, while the protons at C6 and C7 will appear as doublets or a multiplet. rsc.org The five protons of the benzyl group will show characteristic signals in the aromatic region (7.2-7.5 ppm), and the methylene (B1212753) (-CH₂-) protons of the benzylthio group will present as a singlet around 4.0-5.0 ppm. tsijournals.com

In ¹³C NMR, the carbon atoms of the benzimidazole ring will have distinct chemical shifts. The C2 carbon, bonded to the sulfur and two nitrogen atoms, is expected to be significantly deshielded, appearing around 150 ppm. rsc.orgtsijournals.com The carbons of the benzene (B151609) ring of the benzimidazole moiety will resonate in the 110-140 ppm range, with their exact shifts influenced by the chloro-substituent. The carbons of the benzyl group will also appear in the aromatic region, with the methylene carbon signal found further upfield. beilstein-journals.orgtsijournals.com

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals by revealing their correlations. ugm.ac.id Solid-state NMR could provide insights into the tautomerism and polymorphism of the compound in the solid phase. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~12.5 - 13.0 (br s) | - |

| C2 | - | ~150 |

| C4 | ~7.6 (s) | ~118 |

| C5 | - | ~125 |

| C6 | ~7.2 (d) | ~122 |

| C7 | ~7.6 (d) | ~115 |

| C3a/C7a | - | ~135-142 |

| -S-CH₂- | ~4.5 (s) | ~35-40 |

| Benzyl Ar-H | ~7.2-7.4 (m) | ~127-138 |

Note: These are predicted values based on data from analogous compounds and may vary in experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₄H₁₂ClN₂S) is approximately 275.0409. HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, confirming the molecular formula. tsijournals.com

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of benzimidazoles is well-documented. rsc.orgmassbank.eu For this compound, the most likely initial fragmentation pathway involves the cleavage of the C-S or S-CH₂ bonds.

Key expected fragments would include:

The benzyl cation [C₇H₇]⁺: This would result from the cleavage of the S-CH₂ bond, producing a prominent peak at m/z 91.

The [M-C₇H₇]⁺ fragment: Loss of the benzyl group would result in a fragment corresponding to 5-chloro-1H-benzimidazole-2-thiol, with a characteristic isotopic pattern due to the chlorine atom.

Fragments from the benzimidazole core: Further fragmentation of the benzimidazole ring could lead to the loss of HCN or other small neutral molecules. rsc.org For instance, the mass spectrum of 5-chloro-1H-benzimidazole shows major peaks at m/z 154/152 and further fragments at m/z 125 and 90. rsc.org

This detailed fragmentation data allows for the confident identification of the compound and its structural isomers. massbank.eu

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.netnih.govscilit.com

The FT-IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponds to the N-H stretching vibration of the imidazole (B134444) ring, often involved in hydrogen bonding. rsc.orgnih.gov

C-H Stretching: Aromatic C-H stretching vibrations from both the benzimidazole and benzyl rings typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene bridge will be observed in the 2850-2960 cm⁻¹ range. orientjchem.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic ring system are expected in the 1450-1620 cm⁻¹ region. researchgate.net

C-S Stretching: The C-S stretching vibration is typically weaker and appears in the 600-800 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, generally between 700 and 850 cm⁻¹.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Stretching | 3100-3400 (broad) | FT-IR |

| Aromatic C-H | Stretching | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 2850-2960 | FT-IR, Raman |

| C=N / C=C | Stretching | 1450-1620 | FT-IR, Raman |

| C-S | Stretching | 600-800 | FT-IR, Raman |

| C-Cl | Stretching | 700-850 | FT-IR |

Solid-State Structural Determination

Understanding the three-dimensional arrangement of molecules in the solid state is critical, as it governs physical properties like melting point and solubility.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly available, the structure of the closely related 2-(benzylthio)-1H-benzimidazole has been determined (CCDC Number: 672826). nih.gov

In the solid state, benzimidazole derivatives typically engage in a network of intermolecular interactions that dictate their crystal packing. researchgate.netnih.gov The most significant of these is the hydrogen bond between the N-H group of one molecule and the imine nitrogen (N=C) of a neighboring molecule. This N-H···N interaction is a hallmark of N-unsubstituted benzimidazoles and usually leads to the formation of infinite chains or centrosymmetric dimers. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the planar benzimidazole ring systems of adjacent molecules are also expected to play a crucial role in stabilizing the crystal lattice. researchgate.net The aromatic rings stack on top of each other, often in a slipped-parallel arrangement. The presence of the benzyl group provides an additional aromatic ring that can participate in further π-π or C-H···π interactions. The chlorine atom can participate in halogen bonding or other weak electrostatic interactions. The combination of these forces—hydrogen bonding, π-π stacking, and van der Waals forces—creates a stable, three-dimensional supramolecular architecture. researchgate.netnih.gov

Tautomerism and Isomerism Studies

The benzimidazole scaffold is characterized by the presence of annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the imidazole ring. This dynamic equilibrium results in two tautomeric forms, which can have distinct chemical and physical properties.

In solution, the position of the tautomeric equilibrium is influenced by the solvent's polarity and its ability to form hydrogen bonds. beilstein-journals.org For instance, in solvents like dimethyl sulfoxide (B87167) (DMSO), which is a hydrogen bond acceptor, the tautomerism of some benzimidazoles can be slowed or even "blocked," allowing for the observation of distinct signals for each tautomer. beilstein-journals.org For the closely related compound, 5-chloro-2-phenyl-1H-benzo[d]imidazole, the 1H NMR spectrum in DMSO-d6 shows a single broad signal for the N-H proton, suggesting a dynamic equilibrium. rsc.org

In the solid state, the tautomeric state is fixed by the crystal packing forces. X-ray crystallography of the parent compound, 2-(benzylthio)-1H-benzimidazole, reveals a specific tautomeric form stabilized by intermolecular hydrogen bonds within the crystal lattice. nih.gov It is reasonable to infer that the 5-chloro derivative would adopt a similar solid-state arrangement, with the chlorine atom influencing the electronic distribution and potentially the hydrogen bonding network.

A common method to study tautomeric equilibria quantitatively involves the analysis of 13C NMR chemical shifts. nih.govencyclopedia.pub The chemical shifts of the C4 and C7 carbons are particularly sensitive to the position of the proton on the imidazole ring. By comparing the observed chemical shifts to those of N-methylated model compounds, where the tautomerism is blocked, the relative populations of the two tautomers can be estimated. encyclopedia.pub

Table 1: Representative 1H NMR Spectral Data for a Structurally Similar Compound

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-chloro-2-phenyl-1H-benzo[d]imidazole rsc.org | DMSO-d6 | 13.13 (s, 1H, NH), 8.20 (dd, J = 5.2, 1.5 Hz, 2H, Ar-H), 7.77 – 7.50 (m, 5H, Ar-H), 7.25 (s, 1H, Ar-H) |

This table presents data for a related compound to infer potential spectral characteristics.

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to investigate the relative stabilities of tautomers and to map the energy landscape of the tautomerization process. beilstein-journals.org While specific computational studies on this compound are not found in the searched literature, the principles from studies on related benzimidazoles can be applied.

For a typical N-unsubstituted benzimidazole, computational models would involve geometry optimization of both the 5-chloro and 6-chloro tautomers (which are the two possible forms due to the chlorine substitution). The relative energies of these tautomers, both in the gas phase and in solution (using implicit or explicit solvent models), would indicate the predominant form. The energy barrier for the interconversion between the tautomers can also be calculated by locating the transition state structure.

Studies on similar benzimidazole derivatives have shown that the choice of the computational method and basis set is crucial for obtaining accurate results. ijpsm.com For instance, the B3LYP functional is often employed for such calculations. semanticscholar.org The calculated energy differences between tautomers are typically small, often within a few kcal/mol, indicating that both forms can coexist in equilibrium. semanticscholar.org

Table 2: Hypothetical Computational Energy Data for Tautomers of this compound

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - DMSO |

| 5-chloro | DFT/B3LYP/6-31G | 0.00 | 0.00 |

| 6-chloro | DFT/B3LYP/6-31G | Value would be calculated | Value would be calculated |

This table is a template for the kind of data that would be generated from a computational study.

Computational Conformational Analysis and Molecular Topology

Conformational analysis of this compound would involve the systematic rotation around the single bonds, particularly the C-S and S-CH2 bonds, to identify the low-energy conformers. This analysis helps to understand how the benzyl and benzimidazole rings are oriented relative to each other.

The molecular topology, which describes the connectivity and spatial arrangement of atoms, can be further analyzed using techniques like Atoms in Molecules (AIM) theory. nih.gov This method can reveal the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for determining the molecule's three-dimensional structure and its interactions with its environment.

Computational studies on other 1,2-disubstituted benzimidazoles have shown that the calculated bond lengths and angles from optimized geometries generally show good agreement with experimental X-ray diffraction data. nih.gov Analysis of the molecular electrostatic potential (MEP) surface can identify the regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity and potential for intermolecular interactions. nih.gov

Pharmacological and Biological Investigations Pre Clinical and Mechanistic Focus

In Vitro Biological Activity Spectrum

The in vitro evaluation of 2-(benzylthio)-5-chloro-1H-benzimidazole and related compounds has revealed a broad range of biological activities, underscoring the therapeutic potential of this structural class.

The benzimidazole (B57391) scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Studies on derivatives of 2-(benzylthio)-1H-benzimidazole have demonstrated notable efficacy against various bacterial and fungal strains.

Research into a series of 2-benzylthiomethyl-1H-benzimidazole derivatives showed significant antibacterial effects. For instance, a derivative featuring a chlorine substituent exhibited potent activity against both Gram-positive and Gram-negative bacteria. tsijournals.com Specifically, against Staphylococcus aureus, several derivatives showed significant potency with Minimum Inhibitory Concentrations (MICs) ranging from 140 to 320 µg/mL. tsijournals.com Against Escherichia coli, certain derivatives demonstrated substantial effects with MICs in the range of 140 to 400 µg/mL. tsijournals.com The presence of electron-donating groups like chlorine on the benzimidazole ring was found to correlate with lower MIC values, indicating enhanced antibacterial effect. tsijournals.com

In another study, 2-(5-chloro-1H-benzimidazol-2-yl)-4-nitrophenol derivatives also displayed moderate antibacterial activity, with MIC values against various bacteria ranging from 125 to 250 µg/mL. nih.gov Furthermore, certain 2-chloromethyl-1H-benzimidazole derivatives have shown potent antifungal activity against a range of phytopathogenic fungi, with some compounds exhibiting IC50 values as low as 11.38 µg/mL against Colletotrichum gloeosporioides. nih.gov

Table 1: Representative Antimicrobial Activity of Chloro-Benzimidazole Derivatives

| Compound Class | Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| 2-Benzylthiomethyl-1H-benzimidazoles | Escherichia coli | 150 |

| Staphylococcus aureus | 140 | |

| 2-(5-chloro-1H-benzimidazol-2-yl)-4-nitrophenols | Various Bacteria | 125 - 250 |

| 2-Chloromethyl-1H-benzimidazoles | Colletotrichum gloeosporioides | 11.38 (IC50) |

Data is representative of chloro-substituted benzimidazole derivatives closely related to this compound.

Benzimidazole derivatives are being extensively investigated as potential anticancer agents, with some compounds demonstrating potent inhibition of cancer cell proliferation. nih.gov The mechanism often involves the disruption of microtubule polymerization or the inhibition of key cellular enzymes. nih.govnih.gov

Studies on structurally related compounds have shown promising results. For example, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole demonstrated significant cytotoxicity against several human cancer cell lines. nih.gov A series of new benzimidazole derivatives containing a chlorophenyl group also showed potent inhibition of human lung adenocarcinoma (A549) cells, with one derivative exhibiting an IC50 value of 56.0 µM under hypoxic conditions. nih.gov Similarly, research on 2-(substituted phenyl)-1H-benzimidazoles revealed moderate cytotoxic activity against MCF-7 breast cancer cells and HCT-116 colon cancer cells, with IC50 values around 16-31 µg/mL. nih.gov

Table 2: Representative Antiproliferative Activity of Chloro-Benzimidazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | HeLa (Cervix) | Potent Cytotoxicity |

| MCF7 (Breast) | Potent Cytotoxicity | |

| A431 (Skin) | Potent Cytotoxicity | |

| 2-(4-Chlorophenyl)-5-nitro-1H-benzoimidazole N-oxide | A549 (Lung, hypoxic) | 56.0 µM |

| 2-(substituted phenyl)-1H-benzimidazole | HCT-116 (Colon) | 16.18 µg/mL |

| MCF-7 (Breast) | 29.29 µg/mL |

Data is representative of chloro-substituted benzimidazole derivatives closely related to this compound.

The biological activity of benzimidazoles is often linked to their ability to inhibit specific enzymes. Investigations have revealed that derivatives with a 5-chloro substitution can interfere with enzymes crucial for cell division, glucose metabolism, and inflammation.

DNA Topoisomerase I Inhibition: DNA topoisomerases are vital enzymes in cell replication, and their inhibition is a key strategy in cancer therapy. nih.gov A study on various 1H-benzimidazole derivatives found that 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was the most potent inhibitor of mammalian DNA topoisomerase I among the tested compounds, an activity that correlated with its cytotoxic effects. nih.gov Other bibenzimidazole derivatives have also been identified as topoisomerase I poisons. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage hyperglycemia. nih.govmdpi.com While direct data for the target compound is not available, numerous studies have shown that the benzimidazole scaffold is a promising template for α-glucosidase inhibitors. nih.govresearchgate.net For example, a series of benzimidazole-thioquinoline derivatives demonstrated potent α-glucosidase inhibitory activity, with IC50 values significantly better than the standard drug acarbose. nih.gov Another study on novel benzimidazole derivatives identified compounds with an IC50 value as low as 99.4 µM against rat intestinal α-glucosidase. nih.gov

Lipoxygenase Inhibition: 5-lipoxygenase (5-LOX) is an enzyme involved in the inflammatory pathway. Novel benzimidazole derivatives have been synthesized as antiallergic agents with 5-lipoxygenase inhibiting action. nih.gov One such derivative potently inhibited 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells, demonstrating the potential for this chemical class to modulate inflammatory processes. nih.gov

The specific interaction of benzimidazole derivatives with cellular receptors is an area of active research. A study focused on the discovery of selective antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), a key receptor in allergic inflammation. This work identified a series of 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids, a chemotype very closely related to the subject of this article, as novel and selective CRTh2 receptor antagonists. nih.gov The lead compound from this screening, which features a thioether linkage at the 2-position of the benzimidazole ring, highlights the potential for this specific structural motif to engage in targeted ligand-receptor interactions. nih.gov

In Vivo Efficacy Studies in Non-Human Organism Models

Translating in vitro findings to whole-organism models is a critical step in drug discovery. Benzimidazole derivatives, particularly as anthelmintics, have a long history of successful in vivo application.

The most significant in vivo research relevant to this compound is in the field of parasitology. The gastrointestinal nematode Haemonchus contortus is a major pathogen in small ruminants, causing significant economic losses, and has developed widespread resistance to many existing anthelmintics. researchgate.net

A novel benzimidazole derivative, designated 2aBZ, was tested for its in vivo anthelmintic efficacy in Mongolian gerbils and sheep experimentally infected with H. contortus. researchgate.net In the gerbil model, 2aBZ demonstrated a 95.63% reduction in the number of pre-adult worms. researchgate.net More significantly, in an efficacy study in sheep, a single oral administration of 2aBZ resulted in a 99.13% reduction in fecal egg counts after seven days. researchgate.net Furthermore, the treatment led to a 95.45% reduction in the number of adult worms present in the abomasum upon necropsy. researchgate.net These findings position this benzimidazole derivative as a highly promising candidate for treating helminth infections in livestock. researchgate.net

Table 3: In Vivo Anthelmintic Efficacy of Benzimidazole Derivative 2aBZ against Haemonchus contortus in Sheep

| Parameter | Control Group (Mean) | Treated Group (Mean) | Percent Reduction (%) |

|---|---|---|---|

| Fecal Egg Count (eggs/gram) | 6026 | 52.5 | 99.13 |

| Adult Worm Burden | 7633 | 347.5 | 95.45 |

Data from a study on the benzimidazole derivative designated 2aBZ. researchgate.net

Pre-clinical Pharmacokinetic and Metabolic Profiling (e.g., absorption, distribution, metabolism, excretion in animal models)

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the knowledge regarding the pre-clinical pharmacokinetic and metabolic profile of the specific chemical compound this compound. Despite searches for in vivo studies detailing its absorption, distribution, metabolism, and excretion (ADME) in animal models, no specific data for this compound could be identified.

While research exists on the pharmacokinetic properties of other benzimidazole derivatives, this information cannot be extrapolated to this compound due to the unique influence of its specific structural moieties—the benzylthio group at the 2-position and the chloro group at the 5-position—on its physicochemical properties and subsequent biological interactions.

Therefore, detailed research findings and data tables concerning the absorption, distribution, metabolism, and excretion of this compound in any animal model are not available in the current body of scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophores and Active Moieties

The benzimidazole (B57391) nucleus itself is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. indexcopernicus.comnih.gov Its unique bicyclic structure, composed of a fused benzene (B151609) and imidazole (B134444) ring, allows for various interactions with biological targets through hydrogen bonding, π–π stacking, and metal ion coordination. researchgate.net The NH group of the imidazole ring is both weakly acidic and basic, enabling it to form crucial hydrogen bonds with receptor sites. d-nb.info

For the 2-(benzylthio)-5-chloro-1H-benzimidazole molecule, the key pharmacophoric elements can be broken down as follows:

The Benzimidazole Core: This provides the fundamental scaffold for interaction with biological targets. indexcopernicus.com

The 2-Substituent (Benzylthio group): The nature of the group at the 2-position significantly influences the compound's activity. The introduction of a benzylthio moiety has been shown to be a key determinant of the pharmacological profile in various benzimidazole series.

The 5-Substituent (Chloro group): Substitution on the benzene ring of the benzimidazole core modulates the electronic and lipophilic properties of the molecule, thereby affecting its activity and selectivity. mdpi.com

Impact of Benzimidazole Ring Substituents on Biological Activity

Substituents on the benzimidazole ring play a critical role in defining the biological activity of the resulting compounds. mdpi.com The position and electronic nature of these substituents can significantly alter the molecule's affinity for its target, as well as its pharmacokinetic properties.

Research on various benzimidazole derivatives has highlighted the importance of substitution at the C5 and C6 positions. For instance, the presence of electron-withdrawing groups, such as a chloro or nitro group at these positions, has been associated with potent antimicrobial and anticancer activities in some series of N-substituted benzimidazoles. rsc.orgnih.govresearchgate.net

A study on the structure-activity relationships of benzimidazole derivatives as antiparasitic agents revealed that modifications at different positions of the benzimidazole ring led to significant variations in activity against Trichomonas vaginalis and Giardia intestinalis. rsc.org While this study did not specifically include this compound, it underscores the principle that the substitution pattern on the benzimidazole ring is a key determinant of biological activity.

The following table summarizes the general impact of substituents on the benzimidazole ring based on broader studies of related compounds.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| N1 | Alkyl or aryl groups | Can modulate lipophilicity and steric interactions, influencing activity. nih.govresearchgate.net |

| C2 | Varies widely (e.g., aryl, alkylthio) | A primary site for modification to alter the pharmacological profile. researchgate.netresearchgate.net |

| C5/C6 | Electron-withdrawing or donating groups | Significantly influences electronic properties and can enhance potency and selectivity. mdpi.comrsc.orgnih.gov |

Influence of the Benzylthio Moiety on Pharmacological Profile

The substituent at the 2-position of the benzimidazole ring is a major determinant of the compound's pharmacological properties. The introduction of a benzylthio group at this position has been explored in the development of various biologically active molecules.

In a study on novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives, the benzylthio moiety was a core structural feature of compounds evaluated for anticancer activity. nih.gov While this study focused on a different scaffold, it highlights the use of the benzylthio group in designing bioactive molecules.

Another study focused on the synthesis and antibacterial effect of 2-(benzylthiomethyl)-1H-benzimidazole derivatives. The results indicated that compounds with electro-donating groups like methyl and electro-withdrawing groups like chlorine on the benzyl (B1604629) ring of the benzylthiomethyl moiety exhibited significant antibacterial effects against E. coli and S. aureus. tsijournals.com This suggests that substitutions on the benzyl part of the benzylthio group can further tune the biological activity.

The following table presents data on the antibacterial activity of some 2-(benzylthiomethyl)-1H-benzimidazole derivatives, illustrating the influence of substituents on the benzyl ring.

| Compound | Substituent on Benzyl Ring | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |

| 5b | 4-CH₃ | 140 | 140 |

| 5d | 4-CF₃ | > 500 | 280 |

| 5g | 4-Cl | 150 | 150 |

| 5e | 3-Cl | 200 | 320 |

| 5f | 2-Cl | > 500 | 300 |

| 5j | 4-OH | 400 | 200 |

Data adapted from a study on 2-(benzylthiomethyl)-1H-benzimidazole derivatives. tsijournals.com

Role of Halogen Substitution (e.g., Chloro Group) on Efficacy and Selectivity

Halogen substitution is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. The introduction of a chloro group, as seen in this compound, can have several effects.

The presence of a chloro substituent on the benzimidazole ring has been shown to confer good antimicrobial activity in various series of benzimidazole derivatives. isca.me In one study, N-substituted 6-chloro-1H-benzimidazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. rsc.orgnih.govresearchgate.net The results indicated that the chloro substituent at this position contributed to the potent biological effects observed.

For instance, certain compounds with a chloro group at the ortho position of a phenyl ring attached to a related heterocyclic system showed promising anti-inflammatory effects. nih.gov This highlights the potential of strategically placed chloro groups to enhance biological activity.

The chloro group can influence a molecule's properties in several ways:

Electronic Effects: As an electron-withdrawing group, it can alter the electron density of the benzimidazole ring system, affecting its interaction with biological targets.

Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Steric Effects: The size of the chloro atom can influence the conformation of the molecule and its fit within a receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on benzimidazole derivatives to understand the structural requirements for their various biological activities. For example, a 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their anticancer activity against the MDA-MB-231 cell line. researchgate.net The model showed a strong correlation between the chemical structures and their inhibitory concentrations.

Another QSAR study on benzimidazole and imidazole chloroaryloxyalkyl derivatives as antibacterial agents found a three-parametric equation that related the minimum inhibitory concentration (MIC) to the HOMO energy, hydration energy, and the number of primary carbon atoms. nih.gov

While a specific QSAR model for this compound was not found in the searched literature, the existing models for related benzimidazole series provide a framework for understanding the key molecular descriptors that are likely to influence its activity. These often include:

Electronic Descriptors: Such as HOMO/LUMO energies and electrostatic potentials.

Topological Descriptors: Which describe the connectivity and shape of the molecule.

Physicochemical Descriptors: Including lipophilicity (logP) and molar refractivity.

A QSAR study on benzothiazole (B30560) and benzimidazole derivatives with antiproliferative activity elucidated the effects of substituents at position 6, demonstrating their dependence on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. nih.gov

Mechanistic Insights and Molecular Target Elucidation

Identification and Validation of Molecular Targets

The precise molecular targets of 2-(benzylthio)-5-chloro-1H-benzimidazole are not yet fully elucidated in publicly available research. However, the broader class of benzimidazole (B57391) derivatives has been extensively studied, revealing a range of molecular targets involved in various pathological conditions. These studies provide a foundation for identifying potential targets for this compound.

One of the most well-established targets for many benzimidazole compounds is tubulin . Benzimidazoles are known to bind to the colchicine-binding site of β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule formation. This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis, which is a key mechanism for their anticancer and anthelmintic activities. Several studies have demonstrated the tubulin polymerization inhibitory effects of various substituted benzimidazoles nih.govmdpi.com.

In the context of cancer, several receptor tyrosine kinases have been identified as targets for benzimidazole derivatives. These include:

Epidermal Growth Factor Receptor (EGFR): Some benzimidazole-based compounds have been designed as EGFR inhibitors, showing potential in cancer therapy frontiersin.orgnih.gov. The benzimidazole scaffold can interact with key residues in the ATP-binding pocket of the EGFR kinase domain.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is another mechanism attributed to certain benzimidazole derivatives acs.orgresearchgate.net. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Furthermore, DNA topoisomerases have been identified as molecular targets for some benzimidazole compounds. These enzymes are essential for DNA replication and transcription, and their inhibition can lead to DNA damage and cell death nih.govnih.gov.

The following table summarizes potential molecular targets for this compound based on studies of related benzimidazole derivatives.

| Potential Molecular Target | Therapeutic Area | References |

| β-tubulin | Anticancer, Anthelmintic | nih.govmdpi.com |

| EGFR | Anticancer | frontiersin.orgnih.gov |

| VEGFR-2 | Anticancer | acs.orgresearchgate.net |

| Topoisomerase I/II | Anticancer | nih.govnih.gov |

Biochemical Pathway Modulation and Cellular Effects

The interaction of this compound with its potential molecular targets can trigger a cascade of downstream biochemical and cellular events. While specific studies on this compound are limited, the known effects of related benzimidazoles provide insights into its likely mechanisms of action.

Inhibition of tubulin polymerization by benzimidazole derivatives directly impacts microtubule-dependent cellular processes. This can lead to:

Cell Cycle Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to an arrest in the G2/M phase of the cell cycle.

Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

When targeting receptor tyrosine kinases such as EGFR and VEGFR-2, benzimidazole compounds can modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. The cellular effects may include:

Inhibition of Proliferation: By blocking the signaling cascades initiated by growth factors, these compounds can halt uncontrolled cell division.

Anti-angiogenic Effects: Inhibition of VEGFR-2 signaling in endothelial cells can prevent the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

Furthermore, the inhibition of topoisomerases by benzimidazole derivatives can result in DNA strand breaks. This DNA damage can activate cellular stress responses and, if the damage is too severe to be repaired, can also lead to the induction of apoptosis.

The table below outlines the potential biochemical pathway modulations and their resulting cellular effects for this compound.

| Biochemical Pathway Modulation | Cellular Effect | References |

| Inhibition of Tubulin Polymerization | Cell Cycle Arrest (G2/M), Apoptosis | nih.govmdpi.com |

| Blockade of EGFR Signaling | Inhibition of Cell Proliferation | frontiersin.orgnih.gov |

| Inhibition of VEGFR-2 Signaling | Anti-angiogenesis | acs.orgresearchgate.net |

| Inhibition of Topoisomerase Activity | DNA Damage, Apoptosis | nih.govnih.gov |

Investigation of Cellular Uptake and Intracellular Localization

The efficacy of a therapeutic compound is highly dependent on its ability to reach its intracellular target. Therefore, understanding the cellular uptake and intracellular localization of this compound is crucial. At present, there is a lack of specific studies detailing these processes for this particular compound.

However, based on the physicochemical properties of many benzimidazole derivatives, which are often lipophilic, it is plausible that this compound can cross the cell membrane via passive diffusion. The presence of the benzylthio and chloro groups may influence its lipophilicity and, consequently, its rate of cellular uptake.

Once inside the cell, the intracellular distribution would likely be influenced by the location of its molecular targets. For instance, if the primary target is tubulin, the compound would need to be present in the cytoplasm to interact with the microtubule network. If the targets are receptor tyrosine kinases, it would initially interact with the intracellular kinase domains of these transmembrane proteins. For topoisomerase inhibition, the compound would need to accumulate in the nucleus to exert its effect.

Further research employing techniques such as fluorescence microscopy with labeled compounds or subcellular fractionation followed by analytical quantification would be necessary to definitively determine the cellular uptake mechanisms and intracellular localization of this compound.

Analysis of Resistance Mechanisms in Pre-clinical Models

The development of drug resistance is a significant challenge in the long-term efficacy of many therapeutic agents. In the context of benzimidazoles, resistance mechanisms have been most extensively studied in helminths, particularly in the field of veterinary medicine.

The primary mechanism of benzimidazole resistance in these organisms is associated with specific mutations in the gene encoding for β-tubulin . These mutations can alter the drug-binding site on the β-tubulin protein, thereby reducing the affinity of the benzimidazole compound for its target. The most commonly reported mutations associated with benzimidazole resistance in nematodes occur at specific amino acid positions, such as F200Y, E198A, and F167Y in the β-tubulin isotype 1 gene researchgate.netnih.govnih.govnih.gov.

In preclinical cancer models, resistance to tubulin-binding agents can also arise from mutations in tubulin genes. Additionally, other mechanisms can contribute to reduced drug efficacy, including:

Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cancer cells, reducing its intracellular concentration.

Alterations in drug metabolism: Changes in the expression or activity of drug-metabolizing enzymes can lead to faster inactivation of the compound.

Activation of alternative signaling pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that bypass the inhibited target.

Investigating the potential for resistance to this compound in preclinical models would involve long-term exposure of cancer cell lines or animal models to the compound and subsequent analysis of the resistant clones to identify the underlying molecular changes.

The following table summarizes the known and potential mechanisms of resistance to benzimidazole compounds.

| Resistance Mechanism | Description | Relevant Organisms/Models | References |

| β-tubulin gene mutations | Alteration of the drug-binding site, reducing drug affinity. | Helminths, Cancer Cells | researchgate.netnih.govnih.govnih.gov |

| Increased drug efflux | Overexpression of ABC transporters leading to reduced intracellular drug concentration. | Cancer Cells | N/A |

| Altered drug metabolism | Enhanced inactivation of the drug by metabolic enzymes. | General Pharmacology | N/A |

| Activation of bypass pathways | Upregulation of alternative signaling pathways to overcome target inhibition. | Cancer Cells | N/A |

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the interactions that govern the biological activity of benzimidazole (B57391) derivatives. While specific docking studies for 2-(benzylthio)-5-chloro-1H-benzimidazole are not extensively detailed in the available literature, research on structurally similar compounds provides valuable insights into its potential binding modes.

For instance, studies on 5-chlorobenzimidazole-based chalcones targeting the dihydrofolate reductase-thymidylate synthase protein of Plasmodium falciparum (PfDHFR-TS) have revealed key interactions. These studies indicate that the pyrrolic nitrogen of the benzimidazole ring is a crucial chemical feature for interaction within the receptor's active site. researchgate.net Similarly, docking simulations of 2-((4-chlorobenzyl)thio)-5-methoxy-1H-benzo[d]imidazole, an analog with a similar 2-benzylthio core, against the estrogen receptor alpha have been performed to evaluate cytotoxic potential. chemrevlett.com

The general findings from docking studies on related benzimidazoles suggest that the core scaffold frequently engages in hydrogen bonding and π-π stacking interactions with amino acid residues. nih.gov The 5-chloro substituent can enhance hydrophobic interactions or form halogen bonds, potentially increasing binding affinity. The 2-(benzylthio) group offers conformational flexibility, allowing the molecule to adapt to the topology of various binding pockets, with the phenyl ring often participating in hydrophobic or π-stacking interactions.

Table 1: Representative Molecular Docking Results for Analogous Benzimidazole Compounds

| Compound/Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 5-Chlorobenzimidazole (B1584574) derivative (3b) | PfDHFR-TS (1J3I) | -7.9 | Asp54, Ser108, Ile164 | researchgate.net |

| 2-(3,4-dimethylphenyl)-1H-benzimidazole (BI-02) | Beta-Tubulin (1SA0) | -8.50 | Cys241, Leu242, Ala316 | nih.gov |

| 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide | CDK-8 (5FGK) | -8.08 | Ala100, Asp98, Val27 | nih.gov |

This table presents data from analogous compounds to infer potential interactions of this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions than static docking. By simulating the movements of atoms over time, MD can assess the conformational stability of a docked pose, the flexibility of the ligand and protein, and the persistence of key interactions. semanticscholar.org

Furthermore, MD simulations can analyze the dynamics of hydrogen bonds and water-bridged interactions, providing a detailed understanding of the binding thermodynamics. Studies on benzimidazole complexes with targets like beta-tubulin and HIV reverse transcriptase have used MD to confirm that the initial docked poses are maintained throughout the simulation, reinforcing the credibility of the predicted binding mode. nih.govnih.gov These simulations reveal that the benzimidazole core often remains rigidly positioned through persistent interactions, while flexible side chains, such as a benzylthio group, can explore different conformations within the binding pocket. rsc.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its intrinsic reactivity, stability, and spectroscopic characteristics. nih.gov For this compound, DFT can be used to calculate its optimized molecular geometry, charge distribution, and frontier molecular orbitals (FMOs).

Studies on the closely related 5-chloro-1H-benzimidazole have utilized DFT to analyze its molecular structure and electronic properties. citedrive.com The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. nih.gov

DFT calculations can also determine the distribution of electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding how the molecule will interact with biological macromolecules. For instance, the nitrogen atoms of the imidazole (B134444) ring are typically identified as nucleophilic centers capable of acting as hydrogen bond acceptors. researchgate.net

Table 2: Representative DFT-Calculated Parameters for Analogous Benzimidazole Compounds

| Compound/Analog | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 5-chloro-1H-benzimidazole | DFT/B3LYP | -6.57 | -1.13 | 5.44 | citedrive.com |

| (±)-1-(6-chloro-1H-benzo[d]imidazol-2-yl) ethanol | B3LYP/6-31G(d,p) | -6.04 | -0.99 | 5.05 | nih.gov |

This table presents data from analogous compounds to infer potential electronic properties of this compound.

De Novo Drug Design Strategies Based on the Benzimidazole Scaffold

The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets. nih.govresearchgate.net This makes it an excellent starting point for de novo drug design, a computational strategy for generating novel molecular structures with desired pharmacological properties. nih.gov

De novo design algorithms can use the benzimidazole scaffold in several ways:

Fragment-based growing: An algorithm can start with the this compound structure and computationally "grow" new functional groups from specific attachment points to optimize interactions within a known target's binding site.

Scaffold hopping: The benzimidazole core can be used as a query to find other structurally different scaffolds that can present key interacting functional groups in a similar spatial orientation.

Combinatorial library generation: The benzimidazole scaffold can serve as the central structure for creating a virtual combinatorial library. Algorithms can systematically attach various R-groups at positions like N-1, C-2, and the phenyl ring of the benzylthio moiety to explore a vast chemical space and identify candidates with optimal predicted activity and properties. nih.gov

These strategies leverage the favorable physicochemical properties of the benzimidazole ring, including its hydrogen bond donor-acceptor capacity and its ability to engage in π-π and hydrophobic interactions, to design novel and potent bioactive compounds. nih.gov

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity – theoretical evaluation)

Before investing significant resources in synthesis and experimental testing, in silico ADMET prediction is a critical step to evaluate the drug-likeness of a compound. These computational models predict the pharmacokinetic and toxicological properties of a molecule.

For benzimidazole derivatives, including those with chloro-substituents, ADMET profiles are regularly evaluated. rsc.orgcitedrive.comsemanticscholar.org These predictions are often based on well-established rules and models:

Absorption: Properties like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors are calculated to assess compliance with frameworks like Lipinski's Rule of Five, which predicts oral bioavailability. researchgate.net The topological polar surface area (TPSA) is another key predictor of intestinal absorption. researchgate.net

Distribution: Predictions include the likelihood of crossing the blood-brain barrier (BBB) and binding to plasma proteins like human serum albumin.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. Predicting CYP inhibition is crucial for avoiding potential drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, models may estimate clearance rates.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). nih.govsemanticscholar.org

Studies on 5-chloro-benzimidazole derivatives have generally shown favorable ADMET profiles, indicating good potential for oral absorption and low predicted toxicity, making them promising candidates for further development. researchgate.netcitedrive.com

Table 3: Representative In Silico ADMET Profile for a Chloro-Benzimidazole Analog

| Property | Predicted Value/Classification | Significance | Reference |

|---|---|---|---|

| Molecular Weight | < 500 g/mol | Good absorption/permeation | rsc.orgcitedrive.com |

| logP | 1-3 | Optimal lipophilicity for solubility and permeability | nih.gov |

| Hydrogen Bond Donors | 1-2 | Compliance with Lipinski's Rule | nih.gov |

| Hydrogen Bond Acceptors | 2-4 | Compliance with Lipinski's Rule | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Low/Negative | Reduced risk of CNS side effects | rsc.org |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions | rsc.org |

| Hepatotoxicity | Low/Inactive | Reduced risk of liver damage | rsc.org |

This table synthesizes typical ADMET predictions for chloro-benzimidazole derivatives from multiple sources to estimate the profile for this compound.

Future Research Directions, Methodological Advancements, and Translational Challenges Excluding Clinical

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids, sometimes requiring harsh conditions, expensive reagents, or hazardous solvents. cnr.itmdpi.comchemmethod.com For 2-(benzylthio)-5-chloro-1H-benzimidazole, this would likely involve the reaction of 4-chloro-o-phenylenediamine with a reagent capable of introducing the benzylthio moiety. Future research must pivot towards more sustainable and efficient synthetic strategies.

Key areas for development include:

Green Catalysis: The use of earth-abundant metal catalysts, such as cobalt, has been shown to facilitate the sustainable synthesis of 2-substituted benzimidazoles from o-nitroanilines and alcohols. acs.org Photocatalytic methods that use solar light to drive the reaction, for instance, by dehydrogenating an alcohol to produce the required aldehyde in situ, represent another promising green approach. cnr.it

Solvent-Free and Alternative Solvent Reactions: Conducting reactions under solvent-free conditions or in greener solvents like polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact. chemmethod.comeprajournals.com Microwave-assisted synthesis has also proven effective in accelerating reaction times and improving yields for benzimidazole (B57391) derivatives. mdpi.comchemmethod.comresearchgate.net

One-Pot, Tandem Processes: Developing one-pot reactions where multiple synthetic steps occur sequentially without the need for intermediate purification can improve efficiency and reduce waste. A photocatalytic tandem process starting from a nitro compound and an alcohol has been explored for benzimidazole synthesis. cnr.it

These innovative methods offer pathways to produce this compound and its analogues in a more cost-effective and environmentally benign manner.

Table 1: Comparison of Synthetic Methodologies for Benzimidazoles

| Methodology | Key Features | Advantages | Potential for this compound | Reference |

|---|---|---|---|---|

| Traditional Condensation | Reaction of o-phenylenediamine (B120857) with carboxylic acids or aldehydes. | Well-established and versatile. | Feasible but may require harsh conditions. | arabjchem.orgcnr.it |

| Cobalt-Catalyzed Coupling | Uses cheap cobalt catalysts and avoids external redox reagents. | Sustainable, economical, and uses readily available starting materials. | Adaptable for synthesizing the benzimidazole core from 4-chloro-2-nitroaniline. | acs.org |

| Photocatalysis | Utilizes light energy to drive reactions, often with a TiO2-based catalyst. | Uses renewable energy, can create reagents in situ. | Applicable for a green, one-pot synthesis approach. | cnr.it |

| Solvent-Free/Green Solvents | Reactions performed without solvent or in environmentally friendly media like PEG or water. | Reduces pollution, simplifies purification. | Highly desirable for improving the environmental profile of the synthesis. | chemmethod.comeprajournals.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Drastically reduces reaction times, often improves yields. | Can accelerate the condensation step, leading to rapid synthesis. | mdpi.comresearchgate.net |

Exploration of Novel Biological Targets and Therapeutic Areas

Benzimidazole derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. arabjchem.orgrsc.org This biological versatility stems from their ability to interact with a wide range of biomolecular targets. While the specific biological profile of this compound is not extensively documented, its structural motifs—the 5-chloro-benzimidazole core and the 2-benzylthio group—are present in compounds with known bioactivity. For example, 5-chloro substitution is found in benzimidazoles with topoisomerase I inhibitory and cytotoxic effects, and 2-(benzylthio) groups are features of certain antiviral agents. nih.govnih.gov

Future research should aim to screen this compound and its rationally designed analogues against a broader and more diverse panel of biological targets.

Potential Therapeutic Areas and Targets for Exploration:

Oncology: Beyond established targets like tubulin and kinases, novel targets in oncology are emerging for benzimidazoles. nih.govresearchgate.net These include epigenetic modulators like histone deacetylases (HDACs) and DNA methyltransferases, as well as enzymes like sphingosine (B13886) kinase 1 (SphK1), which are implicated in cancer cell proliferation and survival. rsc.orgresearchgate.net The structural similarity of benzimidazoles to purine (B94841) nucleosides makes them prime candidates for kinase inhibitors. researchgate.net

Infectious Diseases: With rising antimicrobial resistance, there is a constant need for new agents. Benzimidazoles have shown activity against various bacteria and fungi. researchgate.netmdpi.com The title compound could be evaluated against resistant strains like MRSA and pathogenic fungi. researchgate.net Furthermore, its potential as an antiviral, particularly against viruses like human cytomegalovirus (HCMV), warrants investigation, given the activity of similar compounds. nih.gov

Enzyme Inhibition: The benzimidazole scaffold is a versatile inhibitor of various enzymes. Future studies could explore its effect on urease (implicated in infections by H. pylori) or carbonic anhydrases (targets for diuretics and anti-glaucoma agents). nih.gov

Rational Design of Next-Generation Benzimidazole Analogues with Enhanced Potency and Selectivity

Rational drug design provides a systematic approach to optimizing a lead compound like this compound. By understanding its structure-activity relationship (SAR), medicinal chemists can make targeted modifications to improve its therapeutic index. nih.gov

Strategies for Analogue Design:

Modification of the Benzyl (B1604629) Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring of the benzylthio moiety can modulate electronic properties and steric interactions with the target protein. This approach was used in the design of antiviral benzimidazoles. nih.gov

Variation of the Thioether Linker: The sulfur atom and methylene (B1212753) bridge can be altered. Replacing the sulfur with oxygen or nitrogen, or changing the length of the alkyl chain, could impact the compound's flexibility and binding affinity.

Substitution on the Benzimidazole Core: While this analogue has a chloro group at the 5-position, exploring other substitutions at this and other available positions (e.g., 6-position) could enhance selectivity or potency. researchgate.net The N-1 position of the benzimidazole ring can also be substituted with various groups to influence properties. researchgate.net

Molecular Hybridization: Combining the this compound scaffold with other pharmacophores known for specific biological activities can create hybrid molecules with potentially synergistic or multi-target effects. researchgate.netnih.gov For instance, hybridization with triazole or oxadiazole moieties has been a successful strategy for developing potent anticancer and antifungal agents. researchgate.netrsc.org

Advancements in Advanced Spectroscopic and Structural Characterization Techniques for Complex Analogues

Accurate structural elucidation is fundamental to drug discovery. As more complex analogues of this compound are synthesized, advanced analytical techniques become indispensable.

Standard characterization relies on methods like FT-IR, 1D NMR (¹H and ¹³C), and mass spectrometry. tsijournals.comnih.gov However, for unambiguous assignment, especially in complex or isomeric structures, more sophisticated methods are required.

2D NMR Spectroscopy: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming connectivity and assigning signals definitively in novel or complex benzimidazole derivatives. tsijournals.com

Single-Crystal X-ray Diffraction: This technique provides the absolute proof of a molecule's constitution and conformation in the solid state. nih.govunt.edu It reveals precise bond lengths, angles, and the three-dimensional arrangement of atoms, which is invaluable for understanding intermolecular interactions and for validating computational models used in rational drug design. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of a compound's elemental composition. nih.govtsijournals.com

The application of these advanced techniques will be essential for building robust SAR models and guiding the design of next-generation analogues.

Integration of Artificial Intelligence and Machine Learning in Benzimidazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. researchgate.netpremierscience.com For benzimidazole research, these computational tools can dramatically accelerate the identification and optimization of new drug candidates.

Applications of AI/ML in Benzimidazole Drug Discovery:

Virtual Screening and Activity Prediction: ML algorithms, such as support vector machines (SVM) and deep neural networks, can be trained on existing data to build predictive quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.net These models can then be used to virtually screen large libraries of benzimidazole analogues, including derivatives of this compound, to prioritize compounds for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new benzimidazole-based molecules with optimized properties (e.g., high predicted binding affinity, favorable ADMET profile) from scratch. nih.gov This allows for the exploration of novel chemical space that might be overlooked by human designers.

Target Identification and Polypharmacology: AI can analyze vast biological datasets (genomics, proteomics) to identify novel biological targets for which benzimidazole derivatives might be effective. premierscience.com It can also predict the polypharmacology of a compound, i.e., its activity against multiple targets, which can be beneficial for treating complex diseases like cancer. researchgate.net

Synthesis Planning: AI tools are being developed to predict optimal synthetic routes, suggesting reaction conditions and potential yields, which can aid in implementing the sustainable methodologies discussed earlier.

By leveraging AI and ML, researchers can navigate the vast chemical space of benzimidazole derivatives more efficiently, reducing the time and cost associated with bringing a new therapeutic agent from concept to reality. frontiersin.org

Q & A

Q. What are the optimized synthetic routes for 2-(benzylthio)-5-chloro-1H-benzimidazole, and how do reaction conditions influence yield?

A multi-step synthesis approach is commonly employed. For instance, 2-(benzylthio) derivatives can be synthesized via cyclocondensation of aromatic aldehydes with ethyl cyanoacetate and S-benzylisothiourea hydrochloride under reflux conditions. Electron-withdrawing (e.g., Cl, F) or donating (e.g., CH3O–) substituents on aldehydes are tolerated, achieving yields >75% (Table 2 in ). Key parameters include temperature control (120°C) and catalyst selection (e.g., phosphorous oxychloride) . Post-synthesis purification via solvent extraction (ethyl acetate/water) and crystallization at 0°C improves purity ( ) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Bond lengths (e.g., C–S: 1.707–1.726 Å) and angles (e.g., C6–C5–Cl1: 119.14°) confirm molecular geometry ().

- NMR/IR : Key signals include aromatic protons (δ 7.2–8.1 ppm in ¹H NMR) and C–S stretching (600–700 cm⁻¹ in IR). Discrepancies in spectral data between batches may indicate regioisomeric impurities ().

Advanced Research Questions

Q. How does this compound function as a corrosion inhibitor, and what experimental evidence supports its mechanism?

Electrochemical studies (Tafel plots, EIS) reveal inhibition efficiencies >80% for carbon steel in HCl. Adsorption follows the Langmuir isotherm, suggesting chemisorption via sulfur and nitrogen atoms. Quantum chemical calculations (DFT) correlate inhibition efficacy with molecular parameters like EHOMO (-5.2 eV) and dipole moment (4.1 Debye) ( ) .

Q. What strategies address contradictory data in antimicrobial activity assays for this compound?

Variability in MIC values (e.g., 6–128 µg/mL against S. aureus) may arise from differences in bacterial strain resistance or assay protocols. Standardize testing using CLSI guidelines and validate via dose-response curves. Cross-check results with structural analogs (e.g., 2-(benzimidazolylmethylthio)-pyrimidines) to identify substituent effects ().

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anti-inflammatory properties?

Introducing electron-donating groups (e.g., methoxy) at the benzylthio moiety enhances cyclooxygenase (COX-2) inhibition. Docking simulations show a binding affinity of -9.2 kcal/mol for COX-2, driven by π-π stacking with Tyr385 and hydrogen bonding with Ser530 ().

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations using B3LYP/6-31G* basis sets predict reactivity at the C-2 sulfur atom. Fukui indices (f⁻ = 0.12) indicate susceptibility to nucleophilic attack, validated experimentally by thiol-displacement reactions ( ) .

Q. How does crystallographic data resolve ambiguities in regioisomeric synthesis outcomes?